somatostatin, Ala(5)-Orn(9)-
Description
Overview of Native Somatostatin (B550006) and its Physiological Roles
Native somatostatin is a cyclic peptide hormone that plays a pivotal regulatory role throughout the human body. nih.gov It is produced in several locations, including the hypothalamus, the gastrointestinal (GI) tract, and the pancreas. nih.gov There are two primary biologically active forms: a 14-amino acid peptide (somatostatin-14) and a 28-amino acid peptide (somatostatin-28). guidetopharmacology.orgoup.com While there is considerable overlap in their functions, somatostatin-14 is the predominant form in the brain, whereas somatostatin-28 is more active in the GI tract. nih.gov
The physiological effects of somatostatin are predominantly inhibitory. github.iomcgill.ca It is widely known for its ability to suppress the secretion of numerous hormones, including growth hormone (GH) from the pituitary gland, as well as insulin (B600854) and glucagon (B607659) from the pancreas. guidetopharmacology.orgoup.comgithub.io In the digestive system, it reduces gastric acid secretion, gastrointestinal motility, and the release of various gut hormones. github.io Beyond its endocrine and exocrine inhibitory functions, somatostatin also acts as a neurotransmitter in the central nervous system and exhibits anti-proliferative effects, which can slow the growth of certain tumors. nih.govgithub.iomcgill.ca
Somatostatin Receptor Subtypes (SSTR1-5) and their Distribution
Somatostatin exerts its diverse biological effects by binding to a family of five distinct G protein-coupled receptors, designated SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5. guidetopharmacology.orgexlibrisgroup.com These receptor subtypes are distributed widely but differentially throughout the body, which accounts for the tissue-specific actions of somatostatin. The expression of different SSTR subtypes in various tissues is the basis for the targeted action of somatostatin analogs. nih.gov
The systemic distribution of these receptors is extensive, with messenger RNA (mRNA) for all five subtypes found in the human brain, albeit in different regions. guidetopharmacology.org They are also prominently expressed in peripheral tissues. For instance, the pancreas, a key target of somatostatin, expresses multiple SSTR subtypes, with SSTR2A being consistently present in islet cells. nih.gov The gastrointestinal tract, including the stomach and duodenum, also shows expression of all receptor subtypes. nih.gov This widespread distribution underscores the multifaceted role of somatostatin in human physiology. nih.gov
Table 1: Distribution of Somatostatin Receptor Subtypes in Human Tissues
| Receptor Subtype | Key Locations |
|---|---|
| SSTR1 | Brain (Cortex, Hippocampus), Spinal Cord, Pituitary, Pancreas, Kidney, Thyroid, Prostate, Lymphatic Tissues, Bronchial Glands, Parathyroid Gland. guidetopharmacology.orgnih.govnih.gov |
| SSTR2 | Brain (Cortex, Hippocampus, Striatum), Pituitary, Pancreas (Islet Cells), Kidney, Spleen, Peritumoral Veins, Ocular Tissues. guidetopharmacology.orgnih.govnih.govarvojournals.org |
| SSTR3 | Brain (Olfactory Bulb, Cerebellum), Retina, Pancreas, Kidney, Parathyroid Gland, Bronchial Glands. guidetopharmacology.orgnih.govarvojournals.org |
| SSTR4 | Brain (Cortex, Hippocampus), Kidney (Proximal Tubules), Ocular Tissues, Parathyroid Gland, Bronchial Glands. guidetopharmacology.orgnih.govarvojournals.org |
| SSTR5 | Pituitary, Pancreas, Kidney (Proximal Tubules), Intestine, Parotid Gland, Bronchial Glands. nih.gov |
Rationale for Synthetic Somatostatin Analogs: Focus on Somatostatin, Ala(5)-Orn(9)-
Despite its potent and wide-ranging biological activities, the therapeutic utility of native somatostatin is severely limited by its extremely short biological half-life of only 1 to 3 minutes in the bloodstream. nih.govmcgill.cabioscientifica.com This rapid degradation necessitates the development of synthetic analogs with improved stability and duration of action. bachem.com The primary goal in designing these analogs is to create molecules that retain or enhance the desired biological effects of somatostatin while being resistant to enzymatic breakdown, thus prolonging their activity. nih.gov
Synthetic analogs are created by making specific modifications to the amino acid sequence of the native peptide. mdpi.com These changes can include substituting natural amino acids with unnatural ones, altering the size of the peptide ring, or introducing D-amino acids, which are less susceptible to degradation by proteases. mdpi.comjci.org Such modifications can also alter the binding affinity of the analog for the different SSTR subtypes, potentially leading to more selective and targeted therapeutic effects. nih.gov
One such structural analog is somatostatin, Ala(5)-Orn(9)- . This compound was developed through total chemical synthesis, a process that allows for precise, site-specific amino acid substitutions. nih.gov In this particular analog, two key modifications were made to the original somatostatin-14 sequence:
Alanine (B10760859) (Ala) at position 5: The native asparagine (Asn) at position 5 was replaced with alanine. Studies on other analogs have shown that deletions or substitutions at this position can be made while retaining a significant fraction of biological activity. nih.gov Alanine scanning is a common technique used to determine the contribution of individual amino acid side chains to a peptide's activity.
Ornithine (Orn) at position 9: The native lysine (B10760008) (Lys) at position 9 was replaced with ornithine. Ornithine is a non-proteinogenic amino acid that is structurally similar to lysine but with a shorter side chain. This type of substitution can influence the peptide's conformation and receptor binding properties. nih.gov
Research on the biological properties of somatostatin, Ala(5)-Orn(9)- revealed that these specific modifications resulted in a molecule with a distinct activity profile. The analog was found to effectively inhibit the release of somatotropin (growth hormone), insulin, and glucagon. nih.gov However, unlike native somatostatin, it demonstrated no inhibitory effect on the secretion of prolactin, indicating that the substitutions at positions 5 and 9 conferred a degree of selectivity to its biological actions. nih.govresearchgate.net This selective activity highlights the success of using targeted peptide modifications to develop analogs with more specific physiological effects than the parent molecule.
Properties
CAS No. |
102502-51-2 |
|---|---|
Molecular Formula |
C12H19N |
Synonyms |
somatostatin, Ala(5)-Orn(9)- |
Origin of Product |
United States |
Synthetic Methodologies and Structural Analysis of Somatostatin, Ala 5 Orn 9
Peptide Synthesis Strategies for Somatostatin (B550006), Ala(5)-Orn(9)- and Related Analogs
The creation of somatostatin analogs like Ala(5)-Orn(9)-somatostatin relies on established and innovative peptide synthesis methodologies. Both solid-phase and solution-phase techniques are employed, often in combination, to construct these complex cyclic peptides.
Solid-Phase Peptide Synthesis (SPPS):
SPPS is a cornerstone in the synthesis of somatostatin analogs due to its efficiency and amenability to automation. mdpi.com The process involves sequentially adding amino acids to a growing peptide chain that is anchored to an insoluble polymer resin. mdpi.comgoogle.com The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is commonly utilized. mdpi.comgoogle.com
A general SPPS workflow for a somatostatin analog includes:
Resin Loading: The C-terminal amino acid, for instance, Fmoc-Cys(Trt)-OH, is attached to a suitable resin like 2-chlorotrityl chloride resin. mdpi.com
Deprotection: The Fmoc protecting group on the α-amino group is removed, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). mdpi.com
Coupling: The next Fmoc-protected amino acid is activated and coupled to the deprotected amino group of the preceding residue. Common coupling reagents include N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (B26582) (HOBt). mdpi.com
Repetition: These deprotection and coupling steps are repeated for each amino acid in the sequence. mdpi.com
Cleavage: Once the linear peptide chain is assembled, it is cleaved from the resin. This is often achieved using an acidic cocktail, such as a mixture of trifluoroacetic acid (TFA), dichloromethane (B109758) (DCM), and scavengers like anisole (B1667542) and water, which also removes the side-chain protecting groups. mdpi.com
For the synthesis of some analogs, a combination of solid-phase and solution-phase methods is employed. For example, a linear peptide can be synthesized on a solid support and then cyclized in solution after cleavage from the resin. nih.gov
Solution-Phase Synthesis:
While less common for long peptides, solution-phase synthesis is also utilized for creating somatostatin analogs, particularly for specific fragments or for cyclization steps. iiarjournals.org In this approach, the peptide is synthesized in a homogenous solution, and intermediates are purified after each step. The formation of the disulfide bridge to create the cyclic structure is a critical step often performed in solution. After the linear peptide is cleaved from the resin and deprotected, cyclization can be achieved through oxidation of the two cysteine residues. mdpi.com Methods for this include using potassium ferricyanide (B76249) or iodine in solution. mdpi.comgoogle.compnas.org
Table 1: Comparison of Peptide Synthesis Strategies for Somatostatin Analogs
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Synthesis |
| Principle | Peptide chain is assembled on an insoluble polymer support. mdpi.com | Peptide is synthesized in a homogeneous solution. iiarjournals.org |
| Advantages | High efficiency, automation is possible, excess reagents can be easily washed away. mdpi.com | Scalability, allows for purification of intermediates. iiarjournals.org |
| Disadvantages | Potential for incomplete reactions and aggregation, difficulty in monitoring reactions directly. | More time-consuming and labor-intensive, purification can be challenging. |
| Common Use | Synthesis of the linear peptide chain of somatostatin analogs. mdpi.compnas.orgnih.gov | Cyclization of the peptide and synthesis of smaller fragments. nih.goviiarjournals.org |
Purification and Spectroscopic Characterization Techniques for Somatostatin, Ala(5)-Orn(9)- Derivatives
Following synthesis, rigorous purification and characterization are essential to ensure the identity and purity of the target peptide.
Purification:
The primary technique for purifying synthetic peptides like somatostatin analogs is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . iiarjournals.orgnih.gov This method separates the desired peptide from impurities based on differences in hydrophobicity. The crude peptide mixture is loaded onto a column packed with a nonpolar stationary phase (e.g., C18 silica) and eluted with a gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase containing an ion-pairing agent like TFA. nih.gov Fractions are collected and analyzed, and those containing the pure product are pooled and lyophilized.
Spectroscopic Characterization:
A suite of spectroscopic techniques is used to confirm the structure and purity of the synthesized peptide.
Mass Spectrometry (MS): This is a fundamental tool for determining the molecular weight of the peptide, confirming that the correct amino acid sequence has been synthesized. Techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, and Electrospray Ionization (ESI) MS are commonly used. iiarjournals.orgnih.goviiitd.edu.in
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (¹H) and two-dimensional (¹³C, COSY, TOCSY, NOESY) NMR experiments are crucial for confirming the peptide's covalent structure and for detailed conformational analysis in solution. iiarjournals.orgnih.govnih.gov
Amino Acid Analysis: This technique verifies the amino acid composition of the purified peptide. The peptide is hydrolyzed into its constituent amino acids, which are then separated and quantified, typically by chromatography. nih.gov
Table 2: Key Characterization Techniques for Somatostatin Analogs
| Technique | Information Provided | Reference |
| RP-HPLC | Purity assessment and purification. | iiarjournals.orgnih.gov |
| Mass Spectrometry | Molecular weight confirmation and sequence verification. | iiarjournals.orgnih.gov |
| NMR Spectroscopy | Structural confirmation and three-dimensional conformational analysis. | iiarjournals.orgnih.govnih.gov |
| Amino Acid Analysis | Verification of the amino acid composition and ratio. | nih.gov |
Conformational Analysis and Structural Determinants of Somatostatin, Ala(5)-Orn(9)-
The biological activity of somatostatin and its analogs is intimately linked to their three-dimensional structure. The substitution of Alanine (B10760859) at position 5 and Ornithine at position 9 in Somatostatin, Ala(5)-Orn(9)- is intended to influence its conformation and, consequently, its receptor binding profile. nih.gov
Conformational Flexibility and Key Structural Motifs:
NMR Studies and Molecular Modeling:
High-resolution NMR spectroscopy is the primary experimental technique for determining the solution conformation of somatostatin analogs. nih.govnih.gov By analyzing Nuclear Overhauser Effect (NOE) data, which provides information about through-space proximities between protons, and coupling constants, which give insight into torsional angles, a set of structural constraints can be derived. nih.govcore.ac.uk These experimental constraints are then used in molecular dynamics (MD) simulations and molecular modeling to generate a family of conformers that represent the peptide's structure in solution. nih.gov
For many potent somatostatin analogs, a type-II' β-turn is a common feature in the active core. acs.org However, the specific substitutions, such as Ala⁵ and Orn⁹, can alter the local and global conformation. For instance, studies on other analogs have shown that aromatic interactions between residues, such as between Phe⁶ and Phe¹¹, can stabilize the bioactive conformation. mdpi.com The substitution of Lys⁹ with Orn⁹, a shorter-chain basic amino acid, would likely alter the side-chain interactions within the molecule, potentially affecting the orientation of the key pharmacophoric groups. nih.gov
Evidence from NMR studies on related analogs suggests that the central tetrapeptide, which in this case would be Tyr-D-Trp-Orn-Thr, can adopt various turn structures, including βII'-, γ-, and γ'-turns. researchgate.net The specific conformation adopted by Somatostatin, Ala(5)-Orn(9)- would determine its binding affinity and selectivity for the different somatostatin receptor subtypes (SSTR1-5). researchgate.netgoogle.com The chemical substitutions at positions 5 and 9 are designed to produce a biologically active analog, suggesting that these changes maintain or enhance a conformation favorable for receptor interaction. nih.gov
Structure Activity Relationship Sar of Somatostatin, Ala 5 Orn 9
Role of Ala(5) and Orn(9) Substitutions on Receptor Binding Affinity and Selectivity
The substitution of the native asparagine at position 5 with alanine (B10760859) (Ala) and the lysine (B10760008) at position 9 with ornithine (Orn) in the somatostatin (B550006) molecule confers a distinct pattern of biological activity. Research has shown that this dual modification is crucial for retaining biological function nih.gov. Studies on primary monolayer cultures of isolated insular pancreatic and adenohypophyseal cells have revealed that [Ala5, Orn9]-somatostatin effectively inhibits the secretion of insulin (B600854), glucagon (B607659), and somatotropic hormone (STH), also known as growth hormone (GH) nih.gov. However, it notably lacks an inhibitory effect on prolactin secretion.
This selective bioactivity strongly suggests a specific interaction profile with the five known somatostatin receptor subtypes (SSTR1-5). The inhibition of GH, insulin, and glucagon secretion is primarily mediated by SSTR2 and SSTR5. Therefore, it can be inferred that [Ala5, Orn9]-somatostatin exhibits a significant affinity for and agonistic activity at SSTR2 and SSTR5. The lack of effect on prolactin secretion suggests a lower affinity for or lack of agonism at SSTR1, which is implicated in the regulation of prolactin.
While specific binding affinity data (e.g., Ki or IC50 values) for [Ala5, Orn9]-somatostatin across the full panel of human SSTR subtypes are not extensively documented in publicly available literature, the observed biological effects provide a clear indication of its receptor selectivity. The simultaneous substitution at both positions 5 and 9 appears to be a key determinant of this selectivity profile, allowing the analog to effectively target the receptors responsible for regulating pancreatic and pituitary hormone secretion while sparing others.
Table 1: Biological Activity Profile of Somatostatin, Ala(5)-Orn(9)-
| Hormone Secretion | Effect of Somatostatin, Ala(5)-Orn(9)- | Implied Receptor Interaction |
|---|---|---|
| Insulin | Inhibition | SSTR2, SSTR5 |
| Glucagon | Inhibition | SSTR2 |
| Somatotropic Hormone (GH) | Inhibition | SSTR2, SSTR5 |
| Prolactin | No Inhibition | Low affinity/efficacy at SSTR1 |
Influence of Amino Acid Modifications on Peptide Conformation and Biological Activity
The biological activity of somatostatin analogs is intrinsically linked to their three-dimensional conformation, which is dictated by the amino acid sequence. The substitutions of Ala for Asn at position 5 and Orn for Lys at position 9 in [Ala5, Orn9]-somatostatin are expected to induce specific conformational changes that favor binding to a subset of SSTRs.
Position 9 is also a critical determinant of receptor affinity and selectivity. The substitution of lysine with ornithine, a lower homolog of lysine with one less methylene group in its side chain, alters the length and potentially the orientation of the basic side chain at this position. The positively charged amino group of the side chain at position 9 is known to be a key interaction point with the SSTRs. The shorter side chain of ornithine may position this charged group in a manner that is more favorable for interaction with the binding pockets of SSTR2 and SSTR5, while being less optimal for interaction with other subtypes. This subtle change in the geometry of a critical pharmacophoric element can significantly impact the binding affinity and selectivity profile of the analog.
Pharmacophore Elucidation for Somatostatin, Ala(5)-Orn(9)-
The pharmacophore of a somatostatin analog refers to the essential spatial arrangement of functional groups that are necessary for binding to and activating the somatostatin receptors. For analogs exhibiting high affinity for SSTR2 and SSTR5, the pharmacophore is generally understood to involve a specific β-turn conformation encompassing the sequence from D-Trp at position 8 to Thr at position 11 in the native peptide. Key elements of this pharmacophore include the aromatic side chains of Phe, Trp, and another Phe (or Tyr), and the basic side chain of Lys at position 9.
In the context of [Ala5, Orn9]-somatostatin, the pharmacophore can be conceptualized as follows:
The β-turn: The Ala at position 5 likely contributes to stabilizing the essential β-turn structure that presents the key interacting residues in the correct orientation for receptor binding.
Aromatic Core: The aromatic residues at positions 6, 7, and 11 form a hydrophobic core that is crucial for receptor interaction. The conformation of this core is influenced by the surrounding residues, including Ala at position 5.
Key Interacting Residues: The D-Trp at position 8 and the basic side chain of Orn at position 9 are pivotal for receptor recognition and activation. The indole ring of D-Trp and the positively charged amino group of Orn are thought to form critical hydrogen bonds and ionic interactions within the binding pockets of SSTR2 and SSTR5. The specific length of the ornithine side chain appears to be well-suited for these interactions, contributing to the observed selectivity.
The selective biological activity of [Ala5, Orn9]-somatostatin, characterized by its potent inhibition of GH, insulin, and glucagon secretion without affecting prolactin, underscores a pharmacophore that is optimized for interaction with SSTR2 and SSTR5. The substitutions at positions 5 and 9 work in concert to constrain the peptide into a conformation that is recognized with high affinity by these specific receptor subtypes, leading to its distinct physiological effects.
Receptor Binding and Selectivity Profiles of Somatostatin, Ala 5 Orn 9
Radioligand Binding Assays for Somatostatin (B550006) Receptor Subtypes (SSTR1-5)
Radioligand binding assays are a standard and crucial technique for determining the affinity of a ligand for a receptor. These assays involve the use of a radiolabeled ligand that binds to the receptor of interest. The general methodology includes incubating a preparation of cells or membranes expressing a specific somatostatin receptor subtype (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5) with a fixed concentration of a radiolabeled somatostatin analog. To determine the binding of a non-radiolabeled compound, like the theoretical somatostatin, Ala(5)-Orn(9)-, it would be introduced at varying concentrations to compete with the radioligand for binding to the receptor. The amount of radioactivity displaced by the unlabeled compound is then measured, allowing for the characterization of its binding properties.
Determination of Binding Affinities (Ki, Kd) of Somatostatin, Ala(5)-Orn(9)-
The binding affinity of a compound is typically quantified by two main parameters: the dissociation constant (Kd) and the inhibition constant (Ki). The Kd represents the concentration of a ligand at which half of the receptors are occupied at equilibrium, and it is a direct measure of affinity. The Ki value, on the other hand, is an indirect measure of binding affinity derived from competitive binding assays. It represents the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present.
Without experimental data from radioligand binding assays for somatostatin, Ala(5)-Orn(9)-, it is not possible to provide its specific Kd or Ki values for any of the somatostatin receptor subtypes.
Agonist and Antagonist Characterization of Somatostatin, Ala(5)-Orn(9)-
The functional activity of a compound at a receptor, whether it acts as an agonist or an antagonist, is a critical aspect of its pharmacological profile. An agonist is a compound that binds to a receptor and activates it, producing a biological response. Conversely, an antagonist binds to a receptor but does not activate it, thereby blocking the action of an agonist. Functional assays, such as measuring the inhibition of adenylyl cyclase or changes in intracellular calcium levels, are used to determine whether a compound enhances or inhibits receptor-mediated signaling.
There is no available information in the scientific literature to classify somatostatin, Ala(5)-Orn(9)- as either an agonist or an antagonist at any of the five somatostatin receptor subtypes.
Comparative Receptor Selectivity of Somatostatin, Ala(5)-Orn(9)- against Native Somatostatin and other Analogs
Native somatostatin exists in two primary forms, somatostatin-14 and somatostatin-28, which bind to all five SSTR subtypes with high affinity, although with some variations. Many synthetic somatostatin analogs have been developed to achieve greater selectivity for specific receptor subtypes, which can offer therapeutic advantages. For instance, octreotide (B344500) and lanreotide (B11836) show high affinity for SSTR2 and a lower affinity for SSTR5, while pasireotide (B1678482) has a broader binding profile that includes SSTR1, SSTR2, SSTR3, and SSTR5.
A comparative analysis of the receptor selectivity of somatostatin, Ala(5)-Orn(9)- would involve comparing its Ki or Kd values across the five SSTR subtypes to those of native somatostatin and other well-characterized analogs. However, due to the absence of binding data for somatostatin, Ala(5)-Orn(9)-, such a comparison cannot be made.
Cellular and Molecular Mechanisms of Action for Somatostatin, Ala 5 Orn 9
G Protein-Coupled Receptor (GPCR) Signaling Cascades Mediated by Somatostatin (B550006), Ala(5)-Orn(9)-
Somatostatin and its analogs exert their effects by binding to a family of five distinct G protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5. drugbank.comnih.gov These receptors are integral membrane proteins that, upon ligand binding, initiate intracellular signaling cascades through their interaction with heterotrimeric G proteins. The biological activity of somatostatin, Ala(5)-Orn(9)-, specifically its ability to inhibit the release of somatotropin, insulin (B600854), and glucagon (B607659), strongly indicates that it functions as an agonist at certain SSTR subtypes. nih.govnih.gov The differential effect, with no inhibition of prolactin secretion, suggests a degree of receptor selectivity. nih.govnih.gov
The canonical signaling pathway for SSTRs involves coupling to inhibitory G proteins (Gαi/o). drugbank.com Activation of these G proteins by an SSTR agonist leads to the dissociation of the Gα and Gβγ subunits, both of which can then modulate the activity of downstream effector proteins.
Table 1: Somatostatin Receptor Subtypes and General G Protein Coupling This table represents the general coupling of somatostatin receptors and is not based on direct studies of somatostatin, Ala(5)-Orn(9)-.
| Receptor Subtype | Primary G Protein Coupling |
|---|---|
| SSTR1 | Gαi/o |
| SSTR2 | Gαi/o |
| SSTR3 | Gαi/o |
| SSTR4 | Gαi/o |
| SSTR5 | Gαi/o |
Data derived from general knowledge of somatostatin receptor signaling.
Detailed studies to determine the specific SSTR subtype binding affinities and the precise G protein coupling profile for somatostatin, Ala(5)-Orn(9)- have not been identified in the available literature.
Regulation of Adenylyl Cyclase Activity and cAMP Levels by Somatostatin, Ala(5)-Orn(9)-
A primary mechanism of action for somatostatin receptor activation is the inhibition of adenylyl cyclase, the enzyme responsible for the synthesis of cyclic adenosine (B11128) monophosphate (cAMP). drugbank.comresearchgate.net This action is mediated by the Gαi subunit of the G protein, which directly inhibits adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels. drugbank.com Reduced cAMP levels, in turn, decrease the activity of protein kinase A (PKA), a key downstream effector that phosphorylates numerous cellular proteins involved in hormone secretion and cell proliferation.
While it is highly probable that somatostatin, Ala(5)-Orn(9)- mediates its inhibitory effects on hormone secretion through this pathway, direct experimental data quantifying its specific impact on adenylyl cyclase activity and cAMP concentrations are not available in the reviewed literature. A study on the pan-somatostatin receptor agonist KE108 demonstrated its ability to inhibit forskolin-stimulated cAMP production across all five SSTR subtypes. researchgate.net
Activation of Intracellular Kinase Pathways (e.g., MAPK, Akt, PI3K) by Somatostatin, Ala(5)-Orn(9)-
Somatostatin receptors can also modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are crucial for regulating cell growth, differentiation, and survival. nih.govmdpi.com The activation of these pathways by SSTRs can be mediated by both Gα and Gβγ subunits and can lead to either anti-proliferative or, in some contexts, pro-proliferative effects, depending on the cell type and receptor subtype involved. nih.gov
There is currently no specific research available that demonstrates the activation or inhibition of the MAPK, Akt, or PI3K pathways by somatostatin, Ala(5)-Orn(9)-. The general effects of somatostatin on these pathways are complex and often cell-context dependent.
Modulation of Ion Channel Activity (e.g., K+ATP, Ca2+) by Somatostatin, Ala(5)-Orn(9)-
Somatostatin receptor signaling is known to modulate the activity of various ion channels, which is a key mechanism for its inhibitory effect on hormone secretion. nih.gov The Gβγ subunits released upon SSTR activation can directly interact with and activate inwardly rectifying potassium (K+) channels, leading to membrane hyperpolarization. This hyperpolarization makes it more difficult for voltage-gated calcium (Ca2+) channels to open, thereby reducing Ca2+ influx, which is a critical trigger for exocytosis of secretory vesicles. Additionally, SSTR activation can directly inhibit voltage-gated Ca2+ channels. nih.gov
The observed inhibition of insulin, glucagon, and somatotropin secretion by somatostatin, Ala(5)-Orn(9)- is consistent with the modulation of K+ and Ca2+ channel activity. nih.govnih.gov However, specific electrophysiological studies detailing the direct effects of this analog on particular ion channels have not been found.
Receptor Internalization and Trafficking Dynamics Induced by Somatostatin, Ala(5)-Orn(9)-
Agonist-induced internalization of GPCRs is a common mechanism for regulating receptor signaling and sensitivity. Upon prolonged agonist exposure, SSTRs can be phosphorylated, leading to the recruitment of β-arrestins and subsequent endocytosis of the receptor. This process can lead to receptor desensitization, downregulation, or initiation of a second wave of signaling from intracellular compartments.
No studies were identified that specifically investigate the internalization and trafficking dynamics of somatostatin receptors in response to stimulation by somatostatin, Ala(5)-Orn(9)-.
Preclinical Pharmacological Evaluation of Somatostatin, Ala 5 Orn 9 in Vitro
Cell-Based Functional Assays for Somatostatin (B550006), Ala(5)-Orn(9)- Activity
The biological activity of somatostatin analogs is determined through various in vitro cell-based functional assays. These assays are designed to measure the cellular responses following the activation of somatostatin receptors (SSTRs). creative-biolabs.com SSTRs belong to the G-protein-coupled receptor (GPCR) superfamily, and their activation triggers a cascade of intracellular signaling events. mdpi.comwikipedia.org
Common functional assays for somatostatin analogs measure:
Inhibition of Adenylyl Cyclase: Many SSTRs are coupled to inhibitory G-proteins (Gαi/o) that suppress the activity of adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.govplos.org The measurement of cAMP is a primary method to assess the functional activity of these analogs.
Ion Channel Modulation: SSTR activation can modulate ion channels, such as activating G-protein-gated inwardly rectifying potassium channels (GIRK) or inhibiting voltage-gated calcium channels. unige.ch These changes in ion flux can be monitored to determine compound activity.
Receptor Internalization: Ligand binding can induce the internalization of the receptor-ligand complex. This process can be visualized and quantified using fluorescently tagged receptors or ligands, providing another measure of functional interaction. creative-biolabs.cominnoprot.com
For the specific analog, Somatostatin, Ala(5)-Orn(9)- , its activity was evaluated using a functional assay based on the inhibition of hormone secretion from primary cell cultures. nih.gov This direct functional endpoint assay provides a clear measure of the analog's biological efficacy in a relevant physiological context. Specifically, primary monolayer cultures of isolated insular pancreatic and adenohypophyseal cells were utilized to test the analog's ability to suppress hormone release. nih.gov
Inhibition of Hormone Secretion in Cultured Endocrine Cells by Somatostatin, Ala(5)-Orn(9)- (e.g., Insulin (B600854), Glucagon (B607659), Growth Hormone, Prolactin)
The primary function of somatostatin is to act as a universal inhibitor of endocrine and exocrine secretions. wikipedia.orgnih.gov The analog Somatostatin, Ala(5)-Orn(9)- was specifically tested for its ability to inhibit the secretion of key hormones using primary monolayer cultures of isolated pancreatic and adenohypophyseal cells from newborn rats. nih.gov
The study demonstrated that Somatostatin, Ala(5)-Orn(9)- effectively inhibited the secretion of insulin, glucagon, and somatotropic hormone (STH), also known as growth hormone. nih.gov The substitution of amino acids at positions 5 and 9 in the somatostatin molecule did not significantly alter its biological potency in suppressing insulin and glucagon from pancreatic islet cells. nih.gov Furthermore, the analog retained its ability to inhibit the secretion of STH from pituitary cells. nih.gov However, the study found that Somatostatin, Ala(5)-Orn(9)- did not affect the secretion of prolactin. nih.gov
These findings indicate that the chemical modifications in Somatostatin, Ala(5)-Orn(9)- largely preserve the natural hormonal inhibitory activity of somatostatin, with the notable exception of its effect on prolactin. nih.gov
Table 1: Effect of Somatostatin, Ala(5)-Orn(9)- on Hormone Secretion in Primary Cell Cultures
| Hormone | Cell Source | Inhibitory Effect of Somatostatin, Ala(5)-Orn(9)- | Reference |
|---|---|---|---|
| Insulin | Isolated Pancreatic Islet Cells (Newborn Rat) | Inhibition Observed | nih.gov |
| Glucagon | Isolated Pancreatic Islet Cells (Newborn Rat) | Inhibition Observed | nih.gov |
| Somatotropic Hormone (STH) | Isolated Adenohypophyseal Cells (Newborn Rat) | Inhibition Observed | nih.gov |
| Prolactin | Isolated Adenohypophyseal Cells (Newborn Rat) | No Effect Observed | nih.gov |
Anti-proliferative Effects of Somatostatin, Ala(5)-Orn(9)- in Cancer Cell Lines (e.g., HT-29, HepG-2, HeLa, Melanoma)
While various somatostatin analogs have been investigated for their anti-proliferative effects across a range of cancer cell lines, specific data on the direct anti-proliferative activity of Somatostatin, Ala(5)-Orn(9)- in HT-29 (colorectal adenocarcinoma), HepG-2 (hepatocellular carcinoma), HeLa (cervical cancer), or melanoma cell lines were not identified in the reviewed literature. Research on other analogs has shown that anti-proliferative effects can be mediated directly through SSTRs on tumor cells or indirectly by inhibiting growth-promoting hormones and growth factors. mdpi.comimrpress.com
Apoptotic Induction Mechanisms by Somatostatin, Ala(5)-Orn(9)- in Cell Models
The induction of apoptosis, or programmed cell death, is a key mechanism through which some somatostatin analogs exert their anti-tumor effects. mdpi.comresearchgate.net This process can be triggered via specific somatostatin receptor subtypes, particularly SSTR2 and SSTR3. nih.gov However, specific studies detailing the apoptotic induction mechanisms of Somatostatin, Ala(5)-Orn(9)- in any cell model were not available in the provided search results. General mechanisms for other analogs involve the activation of protein tyrosine phosphatases (PTPs) and modulation of pro- and anti-apoptotic proteins like the Bcl-2 family and caspases. nih.govnih.gov
Influence on Cell Cycle Progression
Somatostatin and its analogs can inhibit cell proliferation by inducing cell cycle arrest, often in the G0/G1 phase. mdpi.comnih.gov This is typically achieved by modulating the expression and activity of key cell cycle regulatory proteins, such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (e.g., p21, p27). nih.govnih.gov There was no specific information found regarding the influence of Somatostatin, Ala(5)-Orn(9)- on cell cycle progression in the reviewed literature.
Preclinical Pharmacological Evaluation of Somatostatin, Ala 5 Orn 9 in Vivo Non Human Models
Pharmacokinetics and Biodistribution of Somatostatin (B550006), Ala(5)-Orn(9)- in Animal Models
A comprehensive review of published scientific literature did not yield specific in vivo data regarding the pharmacokinetics and biodistribution of the compound Somatostatin, Ala(5)-Orn(9)- in animal models. While studies on native somatostatin and other synthetic analogs are available, detailing their absorption, distribution, metabolism, and excretion, such information for this particular analog remains uncharacterized in the public domain.
Evaluation of Somatostatin, Ala(5)-Orn(9)- on Endocrine Regulation in Rodent Models (e.g., Growth Hormone, Insulin (B600854), Glucagon)
Preclinical evaluation of Somatostatin, Ala(5)-Orn(9)- has been conducted using in vitro models derived from rodents. These studies have elucidated the analog's activity on pancreatic and pituitary hormone secretion.
Research utilizing primary monolayer cultures of isolated pancreatic insular cells from newborn rats demonstrated that Somatostatin, Ala(5)-Orn(9)- effectively suppresses the secretion of both insulin and glucagon (B607659). nih.govnih.gov The chemical substitutions at positions 5 and 9 in the somatostatin molecule did not substantially alter its biological activity in this regard. nih.gov
In parallel experiments on adenohypophyseal cells, the analog exhibited a natural hormonal ability to inhibit the secretion of somatotropic hormone (growth hormone). nih.govnih.gov However, it was observed that Somatostatin, Ala(5)-Orn(9)- did not have an inhibitory effect on the secretion of prolactin in this in vitro model. nih.govnih.gov These findings from cell-based assays suggest that the analog retains key biological activities of native somatostatin, particularly in the regulation of hormones central to metabolism and growth.
It is critical to note that these findings are based on in vitro cell culture models, and in vivo studies in rodent models confirming these endocrine regulatory effects have not been identified in the reviewed literature.
Table 1: In Vitro Endocrine Effects of Somatostatin, Ala(5)-Orn(9)- in Rat Cell Culture Models
| Hormone | Cell Type | Effect | Citation |
|---|---|---|---|
| Insulin | Pancreatic Islet Cells | Inhibition of Secretion | nih.govnih.gov |
| Glucagon | Pancreatic Islet Cells | Inhibition of Secretion | nih.govnih.gov |
| Growth Hormone (Somatotropin) | Adenohypophyseal Cells | Inhibition of Secretion | nih.govnih.gov |
Anti-tumor Efficacy of Somatostatin, Ala(5)-Orn(9)- in Xenograft Models
There is no available scientific literature detailing the evaluation of the anti-tumor efficacy of Somatostatin, Ala(5)-Orn(9)- in xenograft models. Studies investigating the potential of this specific analog to inhibit tumor growth in vivo have not been published.
Influence of Somatostatin, Ala(5)-Orn(9)- on Physiological Processes in Preclinical Species (e.g., Gastrointestinal Motility, Immunomodulation)
No specific preclinical data was found regarding the influence of Somatostatin, Ala(5)-Orn(9)- on physiological processes such as gastrointestinal motility or immunomodulation in animal models. The broader effects of native somatostatin on these systems are well-documented, including the inhibition of various gastrointestinal functions and modulation of immune responses, but specific in vivo studies for this analog are absent from the current body of scientific literature. mdpi.com
Biological Roles and Physiological Impact of Somatostatin, Ala 5 Orn 9 Beyond Direct Secretory Inhibition
Endocrine System Modulation (e.g., pituitary, pancreatic, gastrointestinal hormones)
Research on primary monolayer cultures of isolated pancreatic and adenohypophyseal cells has provided specific insights into the endocrine-modulating effects of somatostatin (B550006), Ala(5)-Orn(9)- . A study directly investigating this analog revealed that the chemical substitutions at positions 5 and 9 did not fundamentally alter its biological activity concerning the suppression of key pancreatic hormones. nih.gov The analog demonstrated a capacity to inhibit the secretion of both insulin (B600854) and glucagon (B607659) from pancreatic islet cells isolated from newborn rats, an activity comparable to that of native somatostatin. nih.gov
In the context of pituitary hormones, the analog showed a selective inhibitory profile. It retained the natural hormone's ability to inhibit the secretion of somatotropic hormone (STH), also known as growth hormone. nih.gov However, it was found to have no effect on the secretion of prolactin in the same cell culture models. nih.gov This suggests that the structural changes in somatostatin, Ala(5)-Orn(9)- confer a degree of selectivity in its action on pituitary cells. The findings indicate that substituting the lysine (B10760008) at position 9, in conjunction with a substitution at position 5, can produce a biologically active analog with a distinct pattern of hormone inhibition. nih.gov
| Hormone | Cell Type / Source | Effect of Somatostatin, Ala(5)-Orn(9)- | Citation |
|---|---|---|---|
| Insulin | Primary culture of pancreatic insular cells (newborn rat) | Inhibition of secretion | nih.gov |
| Glucagon | Primary culture of pancreatic insular cells (newborn rat) | Inhibition of secretion | nih.gov |
| Somatotropic Hormone (STH) | Primary culture of adenohypophyseal cells | Inhibition of secretion | nih.gov |
| Prolactin | Primary culture of adenohypophyseal cells | No effect on secretion | nih.gov |
Neurotransmitter Release Modulation in CNS Models
Specific studies detailing the modulation of neurotransmitter release in Central Nervous System (CNS) models by somatostatin, Ala(5)-Orn(9)- are not available in the reviewed literature. However, the parent compound, somatostatin, and its other analogs are well-documented as neuromodulators in the CNS. uctm.edunih.govfrontiersin.org
Generally, somatostatin acts as an inhibitory neuropeptide within the brain. frontiersin.orgpeptidesociety.org It is released from a subset of interneurons and can act pre- or postsynaptically to fine-tune neuronal activity. frontiersin.org Presynaptically, somatostatin can decrease the release of neurotransmitters, including the excitatory neurotransmitter glutamate, by inhibiting calcium influx into the nerve terminal. frontiersin.org Postsynaptically, its action often results in the hyperpolarization of the target neuron, inducing a slow but long-lasting inhibition. frontiersin.org These effects are mediated through a family of five G protein-coupled somatostatin receptors (SSTR1-5) that are widely expressed throughout the brain. frontiersin.orgguidetopharmacology.org The specific effects and their mechanisms can vary depending on the brain region and the SSTR subtypes involved. frontiersin.orgfrontiersin.org
Gastrointestinal Motility and Secretion Regulation
While direct experimental data on the effects of somatostatin, Ala(5)-Orn(9)- on gastrointestinal (GI) function is not present in the available research, the role of native somatostatin and its clinical analogs in regulating GI motility and secretion is extensive. mdpi.comfrontiersin.orgmdpi.com Somatostatin is a potent inhibitor of a wide range of GI functions. mdpi.comwjgnet.com
It is known to suppress the secretion of numerous gastrointestinal hormones, including gastrin and motilin. peptidesociety.orgnih.gov This inhibitory action extends to exocrine secretions, such as gastric acid, pepsin, and pancreatic enzymes. mdpi.com In terms of motility, somatostatin generally has an inhibitory effect. It can decrease the rate of gastric emptying, reduce smooth muscle contractions, and prolong intestinal transit time. mdpi.comnih.gov These actions are mediated by somatostatin receptors located on various cells within the GI tract, including endocrine cells, smooth muscle cells, and neurons of the enteric nervous system. frontiersin.orgmdpi.com For instance, somatostatin can inhibit the release of acetylcholine (B1216132) from myenteric plexus neurons, thereby reducing muscle contractions. mdpi.com
Immunomodulatory Effects and Receptor Expression in Immune Cells
There is no specific information regarding the immunomodulatory effects of somatostatin, Ala(5)-Orn(9)- or its interaction with immune cells. However, the broader family of somatostatin peptides is recognized for its role in modulating the immune system. nih.govnih.gov
Somatostatin and its receptors (SSTRs) have been identified in various lymphoid organs and on the surfaces of immune cells, including lymphocytes and monocytes/macrophages, suggesting a direct regulatory relationship between the neuroendocrine and immune systems. nih.govnih.gov The effects are generally inhibitory, contributing to an anti-inflammatory profile. nih.gov For example, somatostatin can inhibit lymphocyte proliferation and the secretion of certain cytokines. mdpi.com The expression of SSTR subtypes can be dynamically regulated on immune cells, and the specific immunomodulatory effect can depend on which receptor subtype is activated. nih.gov This suggests that somatostatin and its analogs can play a role in local immunomodulation through autocrine or paracrine pathways within lymphoid tissues. nih.gov
Comparative Analysis of Somatostatin, Ala 5 Orn 9 with Other Somatostatin Analogs
Comparison of Receptor Binding Affinities and Selectivity Profiles
The biological actions of somatostatin (B550006) and its analogs are mediated through a family of five G-protein coupled receptors (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5). The affinity and selectivity of an analog for these receptor subtypes determine its specific pharmacological profile.
Octreotide (B344500) and lanreotide (B11836) are considered first-generation somatostatin analogs and demonstrate a high affinity primarily for SSTR2, with a moderate affinity for SSTR5. Pasireotide (B1678482), a second-generation analog, has a broader binding profile with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5. This broader activity profile can lead to different biological and clinical effects.
Table 1: Comparative Receptor Binding Affinities (IC50, nM) of Somatostatin Analogs
| Analog | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
|---|---|---|---|---|---|
| Somatostatin-14 | 1.2 | 0.2 | 0.6 | 1.0 | 0.4 |
| Octreotide | >1000 | 0.6 | 30 | >1000 | 6.3 |
| Lanreotide | >1000 | 1.1 | 14 | >1000 | 8.9 |
| Pasireotide | 1.5 | 1.0 | 0.2 | >100 | 0.06 |
| Somatostatin, Ala(5)-Orn(9)- | Data not available | Data not available | Data not available | Data not available | Data not available |
The lack of specific binding data for Somatostatin, Ala(5)-Orn(9)- prevents a direct quantitative comparison. However, its known biological activities suggest it effectively interacts with the SSTR subtypes present on pancreatic and pituitary cells responsible for regulating insulin (B600854), glucagon (B607659), and growth hormone secretion, which are predominantly SSTR2 and SSTR5.
Comparative Functional Potency in In Vitro Assays
The functional potency of somatostatin analogs is typically assessed through in vitro assays that measure their ability to inhibit the secretion of various hormones.
Research on Somatostatin, Ala(5)-Orn(9)- has demonstrated its biological activity in primary monolayer cultures of isolated insular pancreatic and adenohypophyseal cells. In these in vitro settings, the analog was shown to inhibit the secretion of insulin, glucagon, and somatotropic hormone (STH), also known as growth hormone. nih.govnih.gov Notably, it did not affect the secretion of prolactin. nih.govnih.gov This profile suggests a degree of selectivity in its action on different pituitary cell types. The chemical substitutions at positions 5 and 9 in the somatostatin molecule did not fundamentally alter its ability to suppress insulin and glucagon secretion compared to the natural hormone. nih.gov
In comparison, octreotide and lanreotide are potent inhibitors of growth hormone secretion and are the primary medical treatments for acromegaly. They also inhibit the secretion of insulin and glucagon. Pasireotide, with its broader receptor profile, also potently inhibits the secretion of these hormones. In some in vitro studies, pasireotide has shown a more potent inhibition of ACTH secretion from pituitary tumor cells compared to octreotide.
Table 2: Comparative In Vitro Functional Potency of Somatostatin Analogs
| Analog | Inhibition of Growth Hormone Release | Inhibition of Insulin Release | Inhibition of Glucagon Release | Inhibition of Prolactin Release |
|---|---|---|---|---|
| Octreotide | Potent | Potent | Potent | Weak/None |
| Lanreotide | Potent | Potent | Potent | Weak/None |
| Pasireotide | Potent | Potent | Potent | Weak/None |
| Somatostatin, Ala(5)-Orn(9)- | Effective nih.govnih.gov | Effective nih.govnih.gov | Effective nih.govnih.gov | No effect nih.govnih.gov |
Without quantitative data such as EC50 values for Somatostatin, Ala(5)-Orn(9)-, a direct comparison of potency with other analogs is not possible. The available data indicates a similar qualitative profile in terms of insulin and glucagon inhibition, with a notable lack of effect on prolactin secretion.
Comparative In Vivo Pharmacological Profiles
The in vivo pharmacological profile of a somatostatin analog encompasses its effects within a living organism, including its duration of action and impact on various physiological processes.
Detailed in vivo pharmacological studies for Somatostatin, Ala(5)-Orn(9)- are not extensively documented in publicly accessible literature. The primary focus of available research has been on its in vitro activities.
For other analogs, in vivo studies have been comprehensive. Octreotide and lanreotide have demonstrated significant and sustained suppression of growth hormone levels in animal models and in patients with acromegaly. Their inhibitory effects on insulin and glucagon are also observed in vivo. Pasireotide has also shown potent in vivo inhibition of hormone secretion, including ACTH, leading to its use in Cushing's disease. The development of long-acting release (LAR) formulations for octreotide and lanreotide, and a long-acting formulation for pasireotide, has extended their duration of action, allowing for less frequent administration.
The in vivo profile of Somatostatin, Ala(5)-Orn(9)- would depend on its metabolic stability and pharmacokinetics, for which there is currently limited information.
Distinct Advantages and Disadvantages of Somatostatin, Ala(5)-Orn(9)- over Existing Analogs
Based on the available data, a preliminary assessment of the potential advantages and disadvantages of Somatostatin, Ala(5)-Orn(9)- can be made.
Potential Advantages:
Selective Prolactin Sparing: The most distinct feature of Somatostatin, Ala(5)-Orn(9)- is its lack of inhibitory effect on prolactin secretion. nih.govnih.gov This could be advantageous in clinical situations where the suppression of growth hormone, insulin, or glucagon is desired without affecting prolactin levels, potentially avoiding side effects associated with hypoprolactinemia.
Preserved Core Activity: The modifications at positions 5 and 9 appear to maintain the fundamental biological activity of somatostatin in suppressing key pancreatic and pituitary hormones. nih.gov
Potential Disadvantages:
Lack of Comprehensive Data: The most significant disadvantage is the absence of detailed pharmacological data, including receptor binding affinities, quantitative in vitro potency, and in vivo efficacy and safety profiles. This makes it difficult to fully assess its therapeutic potential and compare it meaningfully with well-characterized analogs.
Unknown Receptor Selectivity: Without receptor binding data, it is unclear if Somatostatin, Ala(5)-Orn(9)- offers any advantages in terms of SSTR selectivity over existing analogs. This information is crucial for predicting both efficacy and potential side effects.
Unknown Pharmacokinetic Profile: There is no information on the metabolic stability and half-life of this analog. A key driver for the development of synthetic somatostatin analogs was to overcome the very short half-life of the natural hormone. Whether the Ala(5)-Orn(9)- substitutions confer enhanced stability is unknown.
Analytical and Bioanalytical Methodologies for Research on Somatostatin, Ala 5 Orn 9
Chromatographic Techniques for Peptide Analysis (e.g., HPLC, LC-MS)
Chromatographic techniques are indispensable for the separation and purification of somatostatin (B550006), Ala(5)-Orn(9)- from complex mixtures, as well as for its quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prominently used methods in this context.
Reversed-phase HPLC (RP-HPLC) is a powerful technique for the analysis and purification of peptides like somatostatin, Ala(5)-Orn(9)-. The separation is based on the differential partitioning of the peptide between a nonpolar stationary phase (commonly C18-silica) and a polar mobile phase. A typical mobile phase consists of an aqueous component, often containing an acid like trifluoroacetic acid (TFA) to improve peak shape, and an organic modifier such as acetonitrile. A gradient elution, where the concentration of the organic modifier is gradually increased, is commonly employed to achieve optimal separation of the peptide from its impurities. nih.gov The retention time of the peptide is influenced by its hydrophobicity; the substitution of asparagine at position 5 with the more hydrophobic alanine (B10760859) in this analog would likely result in a longer retention time compared to native somatostatin under identical conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a highly sensitive and specific method for the identification and quantification of somatostatin, Ala(5)-Orn(9)-. Following chromatographic separation, the peptide is ionized, typically using electrospray ionization (ESI), and the resulting ions are analyzed by the mass spectrometer. This technique allows for the precise determination of the molecular weight of the peptide, confirming its identity. Furthermore, tandem mass spectrometry (MS/MS) can be employed to sequence the peptide by fragmenting the parent ion and analyzing the resulting fragment ions, thus verifying its amino acid sequence.
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | Linear gradient of 20-60% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Expected Elution | Single sharp peak, retention time dependent on hydrophobicity |
Spectroscopic Methods for Structure Elucidation (e.g., NMR, CD)
Spectroscopic methods are vital for elucidating the three-dimensional structure of somatostatin, Ala(5)-Orn(9)- in solution, which is critical for understanding its interaction with somatostatin receptors. Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) are powerful techniques for this purpose.
| Technique | Parameter | Typical Observation |
|---|---|---|
| NMR Spectroscopy | ¹H Chemical Shifts | Dispersed amide proton signals indicative of a folded structure. |
| ³J(Hα, Hβ) Coupling Constants | Provide information on side-chain rotamer populations. | |
| NOE Connectivities | Key distance restraints for 3D structure calculation. | |
| Circular Dichroism | Far-UV CD Minima | Negative bands around 208 nm and 222 nm suggest α-helical content. |
| Far-UV CD Maxima | A positive band around 195 nm can indicate β-sheet or random coil structures. |
Immunoassays for Detection in Biological Matrices (Research Contexts)
Immunoassays are highly sensitive and specific methods for the detection and quantification of somatostatin, Ala(5)-Orn(9)- in biological samples such as plasma, serum, and cell culture media, which is essential for pharmacokinetic and pharmacodynamic studies in a research setting. The two most common types of immunoassays are the Radioimmunoassay (RIA) and the Enzyme-Linked Immunosorbent Assay (ELISA).
A Radioimmunoassay (RIA) is a competitive binding assay that utilizes a radiolabeled version of the peptide (tracer) and a specific antibody. In the assay, a known amount of the tracer and the antibody are incubated with the biological sample containing an unknown amount of unlabeled somatostatin, Ala(5)-Orn(9)-. The unlabeled peptide in the sample competes with the tracer for binding to the limited number of antibody binding sites. After separation of the antibody-bound and free tracer, the amount of radioactivity in the bound fraction is measured. The concentration of the peptide in the sample is inversely proportional to the measured radioactivity and is determined by comparison to a standard curve. nih.gov
An Enzyme-Linked Immunosorbent Assay (ELISA) is another type of immunoassay that uses an enzyme-linked antibody to detect the peptide. In a competitive ELISA format, a known amount of the peptide is coated onto a microplate well. The biological sample is then added along with a specific primary antibody. The peptide in the sample competes with the coated peptide for binding to the antibody. After washing, a secondary antibody conjugated to an enzyme is added, which binds to the primary antibody. Finally, a substrate for the enzyme is added, which produces a colored product. The intensity of the color is inversely proportional to the concentration of the peptide in the sample and is quantified using a spectrophotometer. thermofisher.comnovusbio.com
| Parameter | Radioimmunoassay (RIA) | Enzyme-Linked Immunosorbent Assay (ELISA) |
|---|---|---|
| Principle | Competitive binding with radiolabeled antigen | Competitive or sandwich binding with enzyme-linked antibody |
| Label | Radioisotope (e.g., ¹²⁵I) | Enzyme (e.g., HRP, AP) |
| Detection | Gamma counter | Spectrophotometer |
| Sensitivity | High (pg/mL range) | High (pg/mL to ng/mL range) |
| Sample Volume | Typically 50-100 µL | Typically 50-100 µL |
| Advantages | High sensitivity, well-established | Non-radioactive, high throughput, stable reagents |
Therapeutic and Research Applications of Somatostatin, Ala 5 Orn 9 Theoretical and Preclinical Perspectives
Potential as a Pharmacological Tool in Somatostatin (B550006) Receptor Subtype Research
The native peptide hormone somatostatin exerts a wide range of physiological effects by binding to five distinct G protein-coupled receptor subtypes (SSTR1-SSTR5). eur.nlbioscientifica.com These receptors are distributed differently throughout the body's tissues and mediate varied signaling pathways. daneshyari.com The development of synthetic analogs with distinct receptor affinity and selectivity profiles is a cornerstone of research aimed at elucidating the specific functions of each SSTR subtype.
Somatostatin, Ala(5)-Orn(9)- has demonstrated a differentiated biological activity profile in early preclinical studies. nih.govnih.gov A total chemical synthesis of this analog was performed, and subsequent testing revealed its ability to inhibit the release of somatotropin (growth hormone), insulin (B600854), and glucagon (B607659). nih.gov However, it notably showed no inhibitory effect on the secretion of prolactin. nih.govnih.gov This selective pattern of hormonal inhibition suggests that Somatostatin, Ala(5)-Orn(9)- possesses a unique receptor interaction profile compared to native somatostatin, which influences a broader range of pituitary and pancreatic hormones. nih.gov
This selectivity makes it a potentially valuable pharmacological tool for dissecting the roles of SSTR subtypes. For example, its lack of effect on prolactin secretion, while inhibiting growth hormone, could be used in comparative studies to isolate the specific receptor pathways governing the release of these two pituitary hormones. By studying which SSTRs it binds to with high affinity versus those it does not, researchers can better understand the structural determinants of ligand-receptor interactions and the downstream physiological consequences of activating specific receptor subtypes. nih.gov The distinct interaction patterns of various ligands with the five receptor isoforms can provide precise guidelines for developing more selective somatostatin-based pharmaceuticals. nih.gov
Table 1: Comparative Inhibitory Profile of Somatostatin Analogs on Hormone Secretion (Based on Preclinical Data)
| Compound | Growth Hormone (Somatotropin) Inhibition | Insulin Inhibition | Glucagon Inhibition | Prolactin Inhibition |
|---|---|---|---|---|
| Native Somatostatin | Yes | Yes | Yes | Yes |
| Octreotide (B344500) | Yes | Yes | Yes | Yes (less potent) |
| Somatostatin, Ala(5)-Orn(9)- | Yes nih.govnih.gov | Yes nih.govnih.gov | Yes nih.gov | No nih.govnih.gov |
Exploration in Novel Drug Delivery Systems for Peptide Analogs
A significant challenge in the therapeutic application of native peptide hormones like somatostatin is their very short biological half-life, often lasting only 1-3 minutes due to rapid degradation by peptidases. mdpi.com This limitation spurred the development of stabilized synthetic analogs and advanced drug delivery systems to prolong their duration of action. bachem.com Clinically successful analogs, such as octreotide and lanreotide (B11836), have been incorporated into long-acting release (LAR) formulations. bioscientifica.commdpi.com These formulations often utilize technologies like polymer microspheres or nanoparticles to allow for extended, controlled release of the peptide over weeks or even months from a single injection. bioscientifica.com
From a theoretical standpoint, Somatostatin, Ala(5)-Orn(9)-, as a peptide analog, could be a candidate for incorporation into such novel drug delivery systems. Encapsulating the compound within biocompatible and biodegradable polymers could overcome the inherent limitations of peptide stability and clearance. This would enable sustained plasma concentrations in preclinical models, facilitating more robust and long-term studies of its biological effects without the need for frequent administration. The development of a long-acting formulation of Somatostatin, Ala(5)-Orn(9)- would be a critical step in fully evaluating its preclinical potential as a selective SSTR modulator in chronic disease models.
Role in the Development of Radiopharmaceuticals for Molecular Imaging and Preclinical Theranostics
The high expression of somatostatin receptors in many neuroendocrine tumors (NETs) has made these receptors an ideal target for molecular imaging and therapy. nih.govresearchgate.net This has led to the development of a class of drugs known as radiopharmaceuticals, where a somatostatin analog is linked to a radionuclide via a chelator molecule. eur.nl Depending on the radionuclide chosen, these agents can be used for diagnostic imaging with techniques like PET or SPECT, or for therapy through Peptide Receptor Radionuclide Therapy (PRRT). researchgate.netnih.gov This combined diagnostic and therapeutic approach is often referred to as "theranostics". nih.gov
Theoretically, Somatostatin, Ala(5)-Orn(9)- could serve as the peptide vector in the design of novel radiopharmaceuticals. To achieve this, its structure would be modified to include a chelator, such as DOTA or DTPA, which can securely bind to a medically useful radionuclide. The unique SSTR binding profile of Somatostatin, Ala(5)-Orn(9)- might allow for the development of a radiopharmaceutical that targets a specific subset of tumors with a corresponding SSTR expression pattern. For preclinical research, a radiolabeled version of this analog could be used in animal models of cancer to visualize tumor uptake, assess receptor density, and evaluate its potential for targeted radionuclide therapy. sckcen.be The design of such a radiopharmaceutical would involve careful consideration of the radionuclide's decay properties, the stability of the chelator-peptide complex, and the in vivo pharmacokinetics of the final molecule. benthamopenarchives.com
Table 2: Selected Radionuclides for Potential Use in Somatostatin Analog-Based Radiopharmaceuticals
| Radionuclide | Emission Type | Primary Application | Imaging Modality |
|---|---|---|---|
| Gallium-68 (⁶⁸Ga) | Positron (β+) | Diagnosis | PET |
| Lutetium-177 (¹⁷⁷Lu) | Beta (β-), Gamma (γ) | Therapy, Imaging | SPECT/PRRT |
| Indium-111 (¹¹¹In) | Gamma (γ) | Diagnosis | SPECT |
| Yttrium-90 (⁹⁰Y) | Beta (β-) | Therapy | PRRT |
Future Directions in Somatostatin, Ala(5)-Orn(9)- Analog Design and Preclinical Investigation
The existing preclinical data on Somatostatin, Ala(5)-Orn(9)- provides a foundation for future research, although it is based on studies from several decades ago. nih.govnih.gov A critical next step would be to conduct comprehensive in vitro binding assays to determine the affinity of this analog for each of the five cloned human SSTR subtypes. This would provide a quantitative basis for the selective hormonal inhibition observed in early studies and fully characterize its potential as a subtype-selective research tool.
Future analog design could build upon the Somatostatin, Ala(5)-Orn(9)- scaffold. The substitutions at positions 5 (Ala) and 9 (Orn) demonstrably alter the biological activity compared to the native peptide. nih.gov Further preclinical investigation could involve:
Structure-Activity Relationship (SAR) Studies: Systematically modifying other amino acids in the Ala(5)-Orn(9)- backbone to identify key residues responsible for its unique selectivity and to potentially enhance its affinity for a desired SSTR subtype.
Metabolic Stability Enhancement: Introducing non-natural amino acids or modifying the peptide backbone to increase its resistance to enzymatic degradation, thereby improving its pharmacokinetic properties.
Development of Agonists vs. Antagonists: While early studies suggest an agonist effect (inhibition of hormone release), the design could be shifted to create antagonists. nih.govnih.gov Recent research has shown that radiolabeled SSTR antagonists may offer advantages over agonists for tumor imaging, as they can bind to a greater number of receptor sites. nih.govsemanticscholar.org
Preclinical investigation should also focus on evaluating the analog in modern cell culture systems and animal models expressing specific SSTR subtypes to validate its selectivity and explore its potential anti-proliferative effects, a key feature of other somatostatin analogs. nih.gov Such studies are essential to determine if this specific chemical scaffold holds promise for further development into more refined research probes or potential theranostic agents.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of somatostatin analogs like Ala(5)-Orn(9)-somatostatin to ensure high purity and yield?
- Methodological Answer : Synthesis should follow solid-phase peptide synthesis (SPPS) protocols with Fmoc/t-Bu chemistry. Critical steps include resin selection (e.g., Rink amide resin for C-terminal amidation), coupling efficiency monitoring via Kaiser tests, and orthogonal deprotection strategies for modified residues like Ala(5) and Orn(9). Purification via reversed-phase HPLC using gradients of acetonitrile/water (0.1% TFA) is essential. Analytical validation (e.g., LC-MS, MALDI-TOF) ensures >95% purity .
- Data Consideration : Include retention times, mass spectra peaks, and coupling efficiency logs in supplementary materials for reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
